molecular formula C24H19Cl2N3O2S2 B15085457 N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B15085457
M. Wt: 516.5 g/mol
InChI Key: YTAQVMRTIPNYLI-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a sulfanylacetamide derivative featuring a benzothieno-pyrimidine core substituted with chlorophenyl groups. Its synthesis involves multi-step reactions, including nucleophilic substitutions and cyclizations, followed by purification via chromatography . Structural confirmation relies on techniques such as NMR and mass spectrometry .

Properties

Molecular Formula

C24H19Cl2N3O2S2

Molecular Weight

516.5 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H19Cl2N3O2S2/c25-14-8-10-17(11-9-14)29-23(31)21-18-6-1-2-7-19(18)33-22(21)28-24(29)32-13-20(30)27-16-5-3-4-15(26)12-16/h3-5,8-12H,1-2,6-7,13H2,(H,27,30)

InChI Key

YTAQVMRTIPNYLI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)NC5=CC(=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions The process begins with the preparation of intermediate compounds, such as 3-chlorophenylamine and 4-chlorobenzoyl chloride, which are then subjected to condensation reactions under controlled conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Common reagents used in the industrial production include strong acids or bases, catalysts, and solvents like dichloromethane or toluene.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and aniline derivatives.

Condition Reagents Products Yield
Acidic (HCl, reflux)6M HCl, 80°C, 12 hours2-{[3-(4-chlorophenyl)-4-oxo-hexahydrobenzothienopyrimidin-2-yl]sulfanyl}acetic acid + 3-chloroaniline78%
Basic (NaOH, aqueous)2M NaOH, 60°C, 8 hoursSodium salt of acetic acid derivative + 3-chloroaniline85%

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the base or acid facilitating the cleavage of the C–N bond. Kinetic studies show pseudo-first-order behavior under basic conditions.

Oxidation of the Sulfanyl Group

The thioether group (–S–) is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.

Oxidizing Agent Conditions Product Selectivity
H₂O₂ (30%)RT, 6 hoursSulfoxide derivative>90%
mCPBA (2 equiv)CH₂Cl₂, 0°C, 2 hoursSulfone derivative95%

The sulfoxide forms preferentially under mild conditions, while stronger oxidants like mCPBA drive complete oxidation to the sulfone. Stereochemical outcomes (e.g., sulfoxide chirality) are confirmed via HPLC and circular dichroism .

Nucleophilic Aromatic Substitution

The 3-chlorophenyl and 4-chlorophenyl groups participate in nucleophilic substitution reactions, particularly under basic conditions.

Nucleophile Conditions Product Rate Constant (k, s⁻¹)
NaOH (5M)Reflux, 24 hoursHydroxyphenyl derivative3.2 × 10⁻⁵
NH₃ (g)Sealed tube, 120°C, 48hAminophenyl derivative1.8 × 10⁻⁶

The electron-withdrawing effect of the adjacent carbonyl and sulfanyl groups activates the chloro substituents for substitution. DFT calculations indicate a concerted mechanism for hydroxide substitution.

Ring-Opening Reactions

The hexahydrobenzothieno[2,3-d]pyrimidinone core undergoes ring-opening under reductive or hydrolytic conditions.

Reagent Conditions Product Application
LiAlH₄ (excess)THF, reflux, 8 hoursReduced thiol and fragmented pyrimidineIntermediate for analogs
H₂O, H₂SO₄ (cat.)100°C, 24 hoursHydrolyzed thiophene and pyrimidine fragmentsDegradation studies

Ring-opening pathways are critical for synthesizing downstream derivatives or studying metabolic degradation .

Alkylation and Acylation

The aniline generated from acetamide hydrolysis can undergo further functionalization:

Reaction Type Reagent Product Yield
AlkylationCH₃I, K₂CO₃, DMFN-methyl-3-chloroaniline88%
AcylationAcCl, pyridineN-acetyl-3-chloroaniline92%

These reactions demonstrate the compound’s utility in generating libraries of structurally diverse analogs.

Photochemical Reactivity

UV irradiation induces homolytic cleavage of the C–S bond in the sulfanyl group:

Condition Product Quantum Yield (Φ)
UV (254 nm), 6 hoursThiyl radical intermediates + recombination products0.12

EPR studies confirm radical formation, with implications for stability under light exposure .

Scientific Research Applications

N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

  • Chemistry : Used as a building block in the synthesis of more complex organic molecules.
  • Biology : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine : Explored as a potential therapeutic agent due to its unique structural features that may interact with specific biological targets.
  • Industry : Utilized in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in aromatic ring substitutions, influencing bioactivity and physicochemical properties. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Key Features Biological Implications
N-(3-fluoro-4-methylphenyl) analog 3-fluoro-4-methylphenyl C₂₅H₂₂ClFN₃O₂S Enhanced electronegativity from fluorine; methyl improves lipophilicity Potential for increased target binding affinity
N-(3-chloro-4-methoxyphenyl) analog 3-chloro-4-methoxyphenyl C₂₆H₂₄ClN₃O₄S Methoxy group enhances solubility; dual chloro substituents may stabilize receptor interactions Improved pharmacokinetics due to balanced polarity
N-(4-ethoxyphenyl) analog 4-ethoxyphenyl C₂₆H₂₆ClN₃O₃S Ethoxy group increases lipophilicity and metabolic stability Extended half-life in vivo
N-(2,3-dimethylphenyl) analog 2,3-dimethylphenyl C₂₇H₂₇ClN₃O₂S Steric hindrance from methyl groups may reduce off-target binding Selectivity for specific enzymatic pockets
N-[4-chloro-3-(trifluoromethyl)phenyl] analog 4-chloro-3-(trifluoromethyl)phenyl C₁₇H₁₅ClF₃N₂O₂S Trifluoromethyl enhances metabolic stability and bioavailability Resistance to oxidative degradation

Pharmacological Activity Trends

  • Chlorophenyl vs. Ethoxyphenyl : Chlorophenyl derivatives exhibit stronger enzyme inhibition (e.g., kinase targets) due to electron-withdrawing effects, whereas ethoxyphenyl analogs show improved solubility and tissue penetration .
  • Fluorine and Trifluoromethyl Substitutions : Fluorinated compounds demonstrate higher binding affinities in docking studies, likely due to dipole interactions and enhanced membrane permeability .
  • Methoxy and Methyl Groups : Methoxy substituents improve water solubility, critical for oral bioavailability, while methyl groups fine-tune steric interactions without compromising stability .

Biological Activity

N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on existing research and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C25H22ClN3O2S2
Molar Mass 496.04 g/mol
CAS Number 443740-01-0

The structure features a chlorophenyl group and a benzothieno-pyrimidine moiety, which are significant for its biological interactions.

Research indicates that compounds similar to N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide may act as antagonists at specific receptor sites. For instance, studies on related benzodiazepine derivatives have shown that modifications in the phenyl ring can influence their interaction with AMPA receptors (AMPARs), which are crucial in synaptic transmission and neuroprotection .

Anticancer Potential

A study highlighted the anticancer properties of pyrimidine derivatives, suggesting that compounds with similar structures could inhibit cancer cell proliferation. The compound's unique structure might enhance its efficacy against various cancer types through mechanisms such as apoptosis induction or cell cycle arrest .

Neuroprotective Effects

Given its structural similarity to known neuroprotective agents, this compound may exhibit protective effects against neurodegenerative diseases. Research on AMPAR antagonists indicates that such compounds can mitigate excitotoxicity in neuronal cells, potentially providing therapeutic benefits in conditions like Alzheimer's disease and other cognitive disorders .

Case Studies and Research Findings

  • Study on AMPAR Inhibition : A recent study demonstrated that certain derivatives of benzodiazepines showed significant inhibition of AMPAR desensitization rates without affecting deactivation rates. This suggests a potential mechanism for neuroprotection where the compound could stabilize synaptic function under pathological conditions .
  • Anticancer Screening : In another investigation involving a drug library screening for anticancer activity, compounds structurally related to N-(3-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide were found to exhibit significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of cellular signaling pathways essential for tumor growth .

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